molecular formula C23H31N3O4S B11218819 4-butyl-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

4-butyl-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B11218819
M. Wt: 445.6 g/mol
InChI Key: CLZUUEBNVQZXST-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a suitable base.

    Attachment of Cyclohexanecarboxamide Moiety: The final step involves the coupling of the cyclohexanecarboxamide moiety to the thieno[3,4-c]pyrazole core, often using a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and scalable reaction conditions.

Chemical Reactions Analysis

4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, typically involving nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.

Comparison with Similar Compounds

4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    Thienopyrazole Derivatives: These compounds share the thieno[3,4-c]pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Methoxyphenyl Compounds: Compounds with a methoxyphenyl group exhibit similar chemical reactivity but may have different biological activities depending on their overall structure.

    Cyclohexanecarboxamide Derivatives: These compounds contain the cyclohexanecarboxamide moiety and are studied for their potential therapeutic applications.

The uniqueness of 4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

4-butyl-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H31N3O4S/c1-3-4-5-16-6-8-17(9-7-16)23(27)24-22-20-14-31(28,29)15-21(20)25-26(22)18-10-12-19(30-2)13-11-18/h10-13,16-17H,3-9,14-15H2,1-2H3,(H,24,27)

InChI Key

CLZUUEBNVQZXST-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC

Origin of Product

United States

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